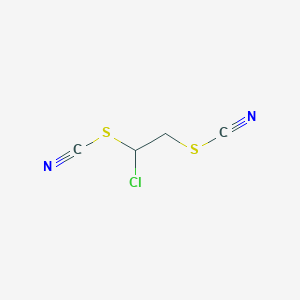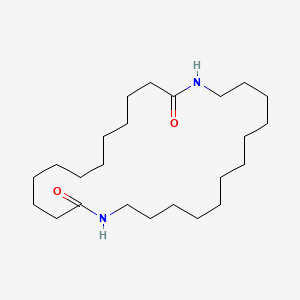![molecular formula C19H11N3 B14699066 Benzo[a]pyrido[2,3-c]phenazine CAS No. 17703-02-5](/img/structure/B14699066.png)
Benzo[a]pyrido[2,3-c]phenazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[a]pyrido[2,3-c]phenazine is a heterocyclic compound that belongs to the phenazine family. Phenazines are nitrogen-containing polycyclic aromatic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. This compound is particularly notable for its unique structure, which combines a benzo ring, a pyrido ring, and a phenazine core, resulting in distinctive chemical and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo[a]pyrido[2,3-c]phenazine can be achieved through various methods. One common approach involves the condensation of 2-hydroxy-1,4-naphthoquinone with 1,2-diaminobenzenes under solvent-free conditions at elevated temperatures. This reaction typically requires the presence of a catalyst, such as copper oxide nanoparticles, to facilitate the formation of the desired product . Another method involves the use of multicomponent reactions, where 2-hydroxy-1,4-naphthoquinone, 1,2-diaminobenzenes, aromatic aldehydes, and malononitrile are combined in a one-pot reaction to yield this compound derivatives .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. For instance, the use of recyclable catalysts and solvent-free conditions are preferred to reduce waste and energy consumption. Additionally, optimizing reaction conditions, such as temperature and reaction time, can enhance the yield and efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[a]pyrido[2,3-c]phenazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine or hydroxyl derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the this compound structure .
Wissenschaftliche Forschungsanwendungen
Benzo[a]pyrido[2,3-c]phenazine has a wide range of scientific research applications due to its unique chemical and biological properties. Some of the key applications include:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its antimicrobial, antitumor, and antioxidant activities.
Medicine: The compound’s ability to intercalate with DNA makes it a promising candidate for anticancer drug development.
Industry: this compound is used in the development of dyes, pigments, and other industrial materials.
Wirkmechanismus
The mechanism of action of benzo[a]pyrido[2,3-c]phenazine involves its interaction with molecular targets and pathways within cells. One of the primary mechanisms is DNA intercalation, where the compound inserts itself between the base pairs of DNA, disrupting the DNA structure and inhibiting replication and transcription . This mechanism is particularly relevant in its anticancer activity, as it can induce cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and antitumor effects by causing oxidative damage to cellular components .
Vergleich Mit ähnlichen Verbindungen
Benzo[a]pyrido[2,3-c]phenazine can be compared with other similar compounds in the phenazine family, such as benzo[a]phenazin-5-ol and benzo[a]pyrano[2,3-c]phenazine. While these compounds share a similar core structure, they differ in their substituents and specific properties .
Benzo[a]phenazin-5-ol: This compound has a hydroxyl group at the 5-position, which enhances its solubility and reactivity compared to this compound.
Benzo[a]pyrano[2,3-c]phenazine: This derivative contains a pyrano ring fused to the phenazine core, resulting in unique electronic and optical properties.
The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological activities. Its versatility and potential for various applications make it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
17703-02-5 |
|---|---|
Molekularformel |
C19H11N3 |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
6,15,22-triazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8,10,12,14,16,18,20-undecaene |
InChI |
InChI=1S/C19H11N3/c1-2-7-13-12(6-1)17-14(8-5-11-20-17)19-18(13)21-15-9-3-4-10-16(15)22-19/h1-11H |
InChI-Schlüssel |
LAIVPPGRQLFGHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=N3)C4=NC5=CC=CC=C5N=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+)](/img/structure/B14699022.png)






![1-[Ethyl(phenyl)amino]propan-2-one](/img/structure/B14699067.png)

